molecular formula C20H30O4 B1236997 Flexibilide

Flexibilide

Cat. No. B1236997
M. Wt: 334.4 g/mol
InChI Key: YKKJETNBRNDYKN-JZZWRREUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flexibilide is a natural product found in Sinularia capillosa and Sinularia flexibilis with data available.

Scientific Research Applications

Anti-Neuroinflammatory and Analgesic Effects

Flexibilide, extracted from cultured soft coral, shows significant potential in neuropathic pain management. A study by Chen et al. (2014) found that flexibilide effectively reduces thermal hyperalgesia and weight-bearing deficits in neuropathic rats. This effect is linked to the inhibition of microglia and astrocytes activation and the upregulation of spinal transforming growth factor-β1 (TGF-β1), suggesting its role as a potential therapeutic agent for neuropathic pain.

Antitumor Effects

Flexibilide demonstrates notable antitumor activity. Gao et al. (2016) conducted a metabolomics study on HCT-116 colon cancer cells treated with flexibilide, identifying significant changes in metabolites involved in various metabolic pathways. The study, detailed by Gao et al. (2016), suggests that flexibilide induces apoptosis in tumor cells, possibly through disruption of sphingolipid metabolism and mitochondrial dysfunction.

Structural Studies

Flexibilide's structure and behavior in solution have been subjects of research to understand its properties and potential applications better. A study by Norton & Kazlauskas (1980) used 13C NMR studies to explore its structure, indicating differences between its solution and crystal structures.

Flexibilide in Marine Organisms

Research on flexibilide also extends to its presence in marine organisms, like the soft coral Sinularia flexibilis. Kazlauskas et al. (1978) isolated new cembranoid lactones, including flexibilide, from this coral, as reported in their study (Kazlauskas et al., 1978).

Cardiovascular Activity

Flexibilide has been studied for its cardiovascular effects. Aceret et al. (1996) investigated its impact on isolated rat tissues, finding that it influenced cardiac and vascular responses. Their study, detailed in Aceret et al. (1996), suggests flexibilide's potential as a lead compound in treating cardiovascular diseases.

properties

Product Name

Flexibilide

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,4S,6S,9E,13S,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one

InChI

InChI=1S/C20H30O4/c1-13-6-5-10-19(3,22)17-12-15(14(2)18(21)23-17)9-11-20(4)16(24-20)8-7-13/h6,15-17,22H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16+,17-,19+,20+/m1/s1

InChI Key

YKKJETNBRNDYKN-JZZWRREUSA-N

Isomeric SMILES

C/C/1=C\CC[C@]([C@H]2C[C@@H](CC[C@]3([C@@H](O3)CC1)C)C(=C)C(=O)O2)(C)O

Canonical SMILES

CC1=CCCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O

synonyms

flexibilide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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